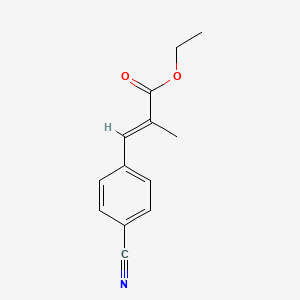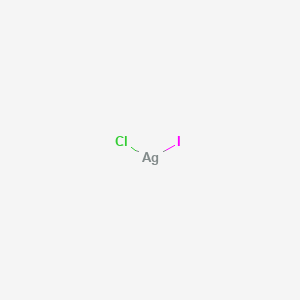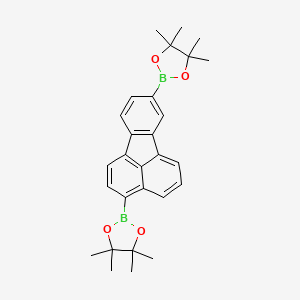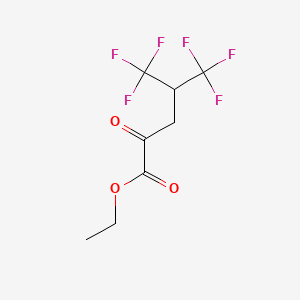
2-Thiazolidinethione, 3-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazolidinethione, 3-(hydroxymethyl)- is a heterocyclic compound with a thiazolidine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(hydroxymethyl)- typically involves the reaction of thiazolidine-2-thione with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide. The process involves the nucleophilic addition of the thiazolidine-2-thione to formaldehyde, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of 2-Thiazolidinethione, 3-(hydroxymethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinethione, 3-(hydroxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxymethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
2-Thiazolidinethione, 3-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Thiazolidinethione, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of hypoxanthine to uric acid . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2-thione: A closely related compound with similar chemical properties.
2-Mercaptothiazoline: Another thiazolidine derivative with distinct biological activities.
Thiazoline-2-thiol: Shares the thiazolidine ring structure but differs in functional groups.
Uniqueness
2-Thiazolidinethione, 3-(hydroxymethyl)- is unique due to its hydroxymethyl group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.
Properties
CAS No. |
185329-54-8 |
|---|---|
Molecular Formula |
C4H7NOS2 |
Molecular Weight |
149.2 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C4H7NOS2/c6-3-5-1-2-8-4(5)7/h6H,1-3H2 |
InChI Key |
RIVFERQQRLRDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=S)N1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[tris(phenylamino)silyl]methane](/img/structure/B12575582.png)
![Benzoic acid, 4-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl]-](/img/structure/B12575599.png)


![2,8,14-Trioxa-5,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-4,12-dione](/img/structure/B12575634.png)

![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)

![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
